molecular formula C11H10O4 B1515309 4,6-Dimethoxy-2H-1-benzopyran-2-one CAS No. 53666-78-7

4,6-Dimethoxy-2H-1-benzopyran-2-one

Cat. No. B1515309
CAS RN: 53666-78-7
M. Wt: 206.19 g/mol
InChI Key: ZRNKUFFTYYQFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,6-Dimethoxy-2H-1-benzopyran-2-one” is an organic compound . It’s a type of coumarin , which are plant-derived natural products known for their diverse pharmacological properties.


Synthesis Analysis

The synthesis of 2H-1-benzopyran-2-one derivatives has been achieved by a domino Knoevenagel/intramolecular transesterification reaction catalyzed by alkaline protease from Bacillus licheniformis . The enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization can be controlled by adjusting parameters including solvent, water content, and temperature .


Molecular Structure Analysis

The molecular formula of “4,6-Dimethoxy-2H-1-benzopyran-2-one” is C11H10O4 . The molecular weight is 206.2 g/mol .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

This compound has been studied for its potential as a cytotoxic agent against multi-drug resistant cancer cell lines. The biological significance of benzopyran-4-ones in cancer treatment is highlighted by their ability to inhibit the proliferation of various cancer cell types .

Synthesis of Aurones

4,6-Dimethoxybenzofuran-3(2H)-one, a derivative of 4,6-Dimethoxy-2H-1-benzopyran-2-one, is used as a starting block for the synthesis of aurones by condensation with benzaldehyde derivatives. Aurones are known for their diverse pharmacological activities, including anti-inflammatory properties .

Material Science

The compound is available for scientific research at various chemical suppliers, indicating its use in material science and chemical synthesis as a precursor or an intermediate for the development of more complex molecules .

Natural Lichen Substance Synthesis

A synthetic route involving this compound has been investigated for the synthesis of natural lichen substances like crocynol, which have various applications in pharmacology and biochemistry .

Antitumor Properties

It has been associated with antitumor properties, particularly against human ovarian carcinoma cells through induction of ROS-mediated apoptosis and cytoprotective autophagy .

Organic Synthesis

The compound may be used in organic synthesis processes, such as the synthesis of epoxy derivatives via epoxidation reactions, which are valuable in creating new molecules with potential industrial applications .

Reference Standard in Analytical Chemistry

4,6-Dimethoxy-2H-1-benzopyran-2-one is used as a reference standard in analytical chemistry to ensure the accuracy and consistency of analytical methods like HPLC, NMR, and MS .

Metabolomics and Nutraceuticals

While not directly mentioned for 4,6-Dimethoxy-2H-1-benzopyran-2-one, related compounds are utilized in metabolomics studies and as nutraceuticals, suggesting potential applications in these areas as well .

properties

IUPAC Name

4,6-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-7-3-4-9-8(5-7)10(14-2)6-11(12)15-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNKUFFTYYQFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-2H-1-benzopyran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethoxy-2H-1-benzopyran-2-one
Reactant of Route 2
Reactant of Route 2
4,6-Dimethoxy-2H-1-benzopyran-2-one
Reactant of Route 3
Reactant of Route 3
4,6-Dimethoxy-2H-1-benzopyran-2-one
Reactant of Route 4
Reactant of Route 4
4,6-Dimethoxy-2H-1-benzopyran-2-one
Reactant of Route 5
Reactant of Route 5
4,6-Dimethoxy-2H-1-benzopyran-2-one
Reactant of Route 6
4,6-Dimethoxy-2H-1-benzopyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.